molecular formula C22H20N2O4 B1384037 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone CAS No. 2116542-19-7

7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone

Cat. No.: B1384037
CAS No.: 2116542-19-7
M. Wt: 376.4 g/mol
InChI Key: HUZZJLWJYPLYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone, widely recognized in the research community as Brexpiprazole Impurity-12, is a high-purity compound critical for pharmaceutical analysis and development . It serves as a key process impurity and an analytical reference standard for the antipsychotic medication Brexpiprazole, playing an essential role in method development, validation, and quality control procedures to ensure drug safety and efficacy . This compound is closely related to a similar impurity, 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (Aripiprazole Impurity D, CAS 882880-12-8), which is used in the synthesis and purification of another important antipsychotic drug, Aripiprazole . The main distinction lies in the oxidation state of the quinolinone rings, which influences their specific application in different drug pathways. Researchers utilize this compound as a certified working standard to identify, quantify, and control the presence of this specific impurity in Brexpiprazole active pharmaceutical ingredients (APIs) and final drug products, in compliance with stringent regulatory guidelines from agencies like the FDA . Supplied with comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC analysis, this material provides the definitive identification and purity confirmation required for rigorous laboratory use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-10,13-14H,1-2,11-12H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZJLWJYPLYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=CC4=C(C=C3)C=CC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves the nucleophilic substitution reaction where 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (quinolinone) acts as a nucleophile reacting with a 1,4-dihalobutane (commonly 1,4-dibromobutane) to form the bis-ether linkage through the butane spacer. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and often with a phase transfer catalyst to enhance reaction efficiency.

Detailed Reaction Procedure

  • Starting Materials :

    • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
    • 1,4-Dibromobutane (or other 1,4-disubstituted butane derivatives)
    • Potassium carbonate (base)
    • Solvent: Acetonitrile or aqueous-organic biphasic system
  • Reaction Conditions :

    • The quinolinone is dissolved in aqueous potassium carbonate solution and heated to 65–90°C to form a clear solution.
    • 1,4-Dibromobutane is added, and the mixture is refluxed at 95–105°C for 5–7 hours under stirring.
    • A phase transfer catalyst such as tetra-(n-butyl)ammonium iodide may be added to improve yield.
  • Work-up and Purification :

    • After reaction completion, the mixture is cooled to ambient temperature.
    • The organic layer is separated and washed with aqueous sodium hydroxide (5% w/v) to remove unreacted starting materials.
    • The organic phase is concentrated under reduced pressure at 60–105°C.
    • The residue is diluted with toluene or cyclohexane and treated with silica gel to adsorb impurities.
    • Filtration removes silica gel; the filtrate is concentrated and then crystallized by addition of hexanes or cyclohexane at low temperature (5–10°C).
    • The crystalline product is filtered, washed with cold hexane or cyclohexane, and dried under vacuum.

Representative Experimental Data

Parameter Example Values
Quinolinone amount 20–50 g (0.153–0.306 mol)
Potassium carbonate amount 25–62.5 g (0.181–0.453 mol)
1,4-Dibromobutane amount 150–500 ml (0.7–0.9 mol)
Solvent volume 400–1200 ml (water/acetonitrile mixture)
Reaction temperature 80–105°C (reflux)
Reaction time 5–7 hours
Yield 85–95% (isolated, after purification)
Purity (HPLC) ≥97%
Impurity (1,4-bis[3,4-dihydro-2(1H)quinolinon-7-oxy]butane) ≤0.5%

Example Synthesis (Ambeed Patent-Based)

  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (20 g) is added to potassium carbonate solution (25 g in 400 ml water) at 25–35°C.
  • The mixture is heated to 80–90°C for dissolution.
  • 1,4-Dibromobutane (200 ml) is added, and refluxed at 100–105°C for 7 hours.
  • After cooling, the organic layer is separated and washed with 5% sodium hydroxide solution at 15–20°C.
  • Concentration under reduced pressure and treatment with silica gel in toluene at 60–70°C follows.
  • Final crystallization from hexanes yields the pure product with 97.9% chromatographic purity and 18 g isolated yield.

Analytical and Purification Techniques

Purity Assessment

  • High-performance liquid chromatography (HPLC) is the standard analytical method to assess purity and quantify impurities.
  • Typical HPLC conditions include mobile phases of phosphate buffer (pH 4.0) mixed with acetonitrile in varying ratios (e.g., 95:5 or 25:75), filtered and degassed.
  • Detection of impurities such as the dimeric 1,4-bis[3,4-dihydro-2(1H)quinolinon-7-oxy]butane is critical, with acceptable levels below 0.5%.

Crystallization and Isolation

  • Use of antisolvents like hexane or cyclohexane induces crystallization of the product from concentrated organic solutions.
  • Cooling to 5–10°C enhances solid formation, facilitating filtration and washing steps.
  • Drying under vacuum at 40–45°C for several hours ensures removal of residual solvents and moisture.

Alternative Reduction and Functionalization Methods (Related Quinolinone Chemistry)

While the direct preparation of this compound focuses on alkylation, related quinolinone derivatives undergo reductions and oxidations that may be relevant for derivative synthesis:

Reducing Agent Solvent Conditions Yield (%) Notes
Sodium borohydride (NaBH4) Tetrahydrofuran (THF) 0°C to reflux overnight 98 Reduction of quinolinone to dihydro derivatives; followed by neutralization and extraction
Lithium aluminium hydride (LiAlH4) THF Ice cooling, reflux overnight 95 Similar reduction with high yield; quenching with ammonium chloride solution

These methods are used primarily for modifying quinolinone starting materials rather than the bis-ether compound itself but demonstrate the synthetic versatility of quinolinone chemistry.

Summary Table of Preparation Parameters and Outcomes

Step Conditions/Parameters Outcome/Notes
Starting materials 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane Key reactants
Base Potassium carbonate (1.2 eq.) Deprotonates phenol for nucleophilic attack
Solvent Water/acetonitrile mixture Biphasic or homogeneous depending on method
Temperature 80–105°C (reflux) Facilitates alkylation
Reaction time 5–7 hours Ensures complete conversion
Phase transfer catalyst Tetra-(n-butyl)ammonium iodide (optional) Enhances reaction rate
Work-up Washing with aqueous NaOH, concentration Removes unreacted starting material
Purification Silica gel treatment, crystallization from hexane/cyclohexane Removes impurities, isolates pure product
Yield 85–95% High efficiency
Purity (HPLC) ≥97% Suitable for research and industrial use
Impurity (dimer) ≤0.5% Controlled within acceptable limits

Research Findings and Industrial Relevance

  • The described preparation methods are reproducible and scalable, suitable for industrial synthesis of this compound or its analogs.
  • Control of reaction parameters such as temperature, base concentration, and reagent stoichiometry is critical to minimize dimeric impurities and maximize yield.
  • The use of phase transfer catalysts and optimized solvents improves reaction kinetics and product purity.
  • Purification by adsorption on silica gel followed by crystallization ensures high chromatographic purity (>97%), essential for pharmaceutical applications.
  • Analytical methods like HPLC with phosphate buffer/acetonitrile mobile phases provide reliable quantification of product and impurities.

Mechanism of Action

The mechanism of action of 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Naphthalene-Bis-Triazole-Bis-Quinolinone (Compound 7e)

  • Structure: [4,4′-(((Naphthalene-1,5-diylbis(oxy))bis(methylene))bis-(1H-1,2,3-triazole-4,1-diyl))bis(1-methylquinolin-2(1H)-one)] (C₃₆H₂₈N₈O₄) .
  • Higher molecular weight (636.67 g/mol) and melting point (>360°C) compared to the target compound . Designed as a "double warhead" antitumor agent, with demonstrated molecular docking affinity for EGFR kinase .

Triazole-Linked Quinolinone (Compound 8f)

  • Structure: [3,3′-((4-((1-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one)] (C₄₀H₃₂N₆O₈) .
  • Key Differences :
    • Features a triazole ring and methoxy/hydroxy substituents, enabling hydrogen bonding.
    • Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the target compound’s simpler etherification .

Compounds with Alternative Linkers or Cores

Coumarin Derivatives with 1,4-Phenylenebis(methylene) Linkers

  • Example : 7,7-(1,4-Phenylenebis(methylene))bis(oxy)bis(4-methyl-2H-chromen-2-one) (C₁₉H₁₄O₆) .
  • Key Differences: Replaces quinolinone with coumarin cores, altering electronic properties (e.g., IR C=O stretch at 1736 cm⁻¹ vs. 1716–1722 cm⁻¹ in quinolinones) . Designed for optical applications due to coumarin’s fluorescence, unlike the pharmacologically derived target compound .

Aripiprazole Dimer (Aripiprazole Impurity 11)

  • Structure: 7,7'-{1,1-Ethanediylbis[(2,3-dichloro-4,1-phenylene)-4,1-piperazinediyl-4,1-butanediyloxy]}di(3,4-dihydro-2(1H)-quinolinone) (C₄₈H₄₈Cl₄N₈O₄) .
  • Key Differences :
    • Contains piperazine and dichlorophenyl groups, increasing steric bulk and halogenated interactions.
    • Higher molecular weight (982.74 g/mol) and complexity, reflecting its origin as a multi-step synthetic byproduct .

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight Linker Type Melting Point (°C) Key Application
Target Compound C₂₂H₂₀N₂O₄ 376.41 1,4-Butanediyloxy >222 (dec.) Pharmaceutical Impurity
Compound 7e C₃₆H₂₈N₈O₄ 636.67 Naphthalene-triazole >360 Antitumor Agent
Coumarin Derivative C₁₉H₁₄O₆ 338.31 1,4-Phenylenebis(methylene) N/A Fluorescence Studies
Aripiprazole Dimer C₄₈H₄₈Cl₄N₈O₄ 982.74 Ethane-piperazine N/A Synthetic Byproduct

Key Observations:

Structural Complexity : The target compound’s simplicity (single ether linker) contrasts with analogues like 7e and aripiprazole dimer, which incorporate triazole or piperazine groups for enhanced bioactivity .

Thermal Stability : Compound 7e’s exceptionally high melting point (>360°C) suggests superior crystallinity compared to the target compound .

Biological Relevance : While the target compound is primarily an impurity, analogues like 7e are engineered for specific biological interactions (e.g., EGFR inhibition) .

Biological Activity

7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone, also known by its CAS number 2116542-19-7, is a compound with significant potential in medicinal chemistry due to its structural similarity to other biologically active quinolinone derivatives. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

  • Molecular Weight : 376.4 g/mol
  • Melting Point : >222°C (dec.)
  • Boiling Point : 696.8±55.0 °C (predicted)
  • Density : 1.268±0.06 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Target Proteins : It shares structural features with aripiprazole, a known serotonergic agonist and H1-receptor antagonist. This suggests potential interactions with serotonin receptors and histaminergic pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage and influencing cell signaling processes.

Cellular Effects

The compound exerts profound effects on cellular processes:

  • Gene Expression Modulation : It influences the expression of genes related to cell proliferation and apoptosis. For instance, it has been observed to downregulate proteins associated with cancer cell survival .
  • Antiproliferative Activity : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity at low concentrations .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of quinolinone derivatives on MDA-MB-231 and PC-3 cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability at concentrations as low as 10 µM .
    CompoundMDA-MB-231 Cell Viability (%) at 10 µM
    3a<47
    3b<30
    4g<30
  • Enzyme Interaction Studies :
    • The compound was shown to inhibit specific enzymes responsible for reactive oxygen species production, thereby enhancing its potential as an antioxidant agent.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, although detailed studies are still required to fully elucidate its metabolic pathways and half-life in biological systems.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy :
    • 1H/13C NMR confirms ether bridge formation (δ ~3.8–4.2 ppm for –O–CH2– groups) and quinolinone backbone integrity (aromatic protons at δ 6.5–8.0 ppm).
    • 2D NMR (COSY, HSQC) resolves overlapping signals in dimeric structures .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C22H24N2O4, m/z 380.44) and detects trace impurities .

Q. Advanced Purity Analysis

  • HPLC with UV/FLD Detection : Quantifies impurities (e.g., unreacted starting material) using USP reference standards (PAI杂质2, Product No. 1A02420) .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., dihedral angles between quinolinone rings) and validates hydrogen-bonding networks .

How does the butanediyloxy linker influence the compound’s physicochemical properties and bioactivity?

Basic Structure-Property Relationship
The 1,4-butanediyloxy bridge introduces:

  • Flexibility : Facilitates conformational adaptability in binding to biological targets (e.g., enzymes).
  • Hydrophilicity : Enhances aqueous solubility compared to non-ether-linked analogs.
  • Stability : Resists hydrolysis under physiological pH due to ether bonds’ inertness .

Advanced Mechanistic Insights
Molecular dynamics simulations reveal that the linker length (4 carbons) optimizes intermolecular interactions in enzyme pockets. For example, in JAK2 inhibition studies, the spacer aligns the quinolinone moieties for dual-site binding .

What crystallographic challenges arise in resolving this compound’s solid-state structure, and how are they addressed?

Q. Advanced Crystallography

  • Crystal Packing : The dimer’s symmetry often leads to twinning or disorder in crystal lattices. Solutions include:
    • Low-temperature data collection (100 K) to reduce thermal motion artifacts.
    • High-resolution synchrotron XRD to resolve overlapping electron densities .
  • Hydrogen Bonding : Intermolecular N–H⋯O interactions stabilize the crystal lattice but complicate refinement. SHELX software with anisotropic displacement parameters improves accuracy .

Q. Synthesis Protocol :

Mix quinolinone derivative with metal salts (e.g., AgNO3) in DMF/water.

Solvothermal crystallization (120°C, 48 hrs) yields stable MOFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.